REACTION_CXSMILES
|
BrC(Br)[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[CH:4]=1.O.C[C:18](C)=[O:19]>>[CH3:14][O:13][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:3][CH:4]=2)[C:9]=1[CH:18]=[O:19]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 24° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in toluene (30 ml)
|
Type
|
WASH
|
Details
|
The toluene solution was washed with saturated sodium bicarbonate solution (2×10 ml) and water (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated down to a yellowish-brown semi-solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallised twice from isopropanol (2×10 ml)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C2=CC=CC=C2C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |